methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}benzoate
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Overview
Description
Methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}benzoate is a complex organic compound with a unique structure that includes a nitro group, a thiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety and the nitro group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}benzoate involves its interaction with specific molecular targets. The nitro group and thiazole ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to modulation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-nitro-4-(4-nitrophenyl)piperazin-1-yl]benzoate
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}benzoate is unique due to its combination of functional groups and structural features. The presence of the thiazole ring and the specific configuration of the nitro and piperazine groups contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-nitro-4-[4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-2-yl]piperazin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c1-33-23(30)18-10-11-19(20(16-18)28(31)32)26-12-14-27(15-13-26)24-25-22(29)21(34-24)9-5-8-17-6-3-2-4-7-17/h2-11,16H,12-15H2,1H3/b8-5+,21-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEGFLHLUKAZFD-IITPSFRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC=CC4=CC=CC=C4)S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C/C=C/C4=CC=CC=C4)/S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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